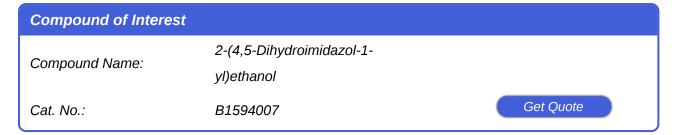


Technical Guide: Spectroscopic Analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2- (4,5-Dihydroimidazol-1-yl)ethanol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents projected spectroscopic data based on its chemical structure and analysis of analogous compounds. The guide includes tables of expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also provided. A workflow for the synthesis and characterization of a novel compound is illustrated using a Graphviz diagram, adhering to best practices for data visualization. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol is a heterocyclic compound featuring a dihydroimidazole (also known as imidazoline) ring substituted with a hydroxyethyl group at the 1-position. The molecular formula of the compound is $C_5H_{10}N_2O$, and it has a molecular weight of 114.15 g/mol [1][2]. Imidazoline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are known to interact with various receptors, including imidazoline and α -adrenergic receptors, leading to a wide range of



pharmacological effects. The ethanol substituent introduces a hydroxyl group, which can influence the compound's solubility, hydrogen bonding capacity, and potential for further chemical modification.

Accurate spectroscopic characterization is crucial for the confirmation of the chemical structure and purity of synthesized **2-(4,5-Dihydroimidazol-1-yl)ethanol**. This guide provides an indepth look at the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, along with generalized protocols for these analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(4,5-Dihydroimidazol-1-yl)ethanol** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C5H10N2O	[1][2]
Molecular Weight	114.15 g/mol	[1][2]
CAS Number	61791-39-7	[1]
IUPAC Name	2-(4,5-dihydro-1H-imidazol-1- yl)ethanol	
Canonical SMILES	C1CN(C=N1)CCO	[2]
InChI Key	GOHZKUSWWGUUNR- UHFFFAOYSA-N	[2]

Table 1: Physicochemical Properties of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Projected Spectroscopic Data

Disclaimer: The following spectroscopic data are projected based on the chemical structure of **2-(4,5-Dihydroimidazol-1-yl)ethanol** and known spectral data for analogous compounds. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H NMR (Proton NMR)

The expected ¹H NMR spectrum would likely be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8	S	1H	N=CH-N (Imine proton)
~3.7	t	2H	N-CH2-CH2-OH
~3.6	t	2H	N-CH2-CH2-N
~3.2	t	2H	N-CH2-CH2-OH
~2.9	t	2H	N-CH2-CH2-N
Variable	br s	1H	-ОН

Table 2: Projected ¹H NMR Data for **2-(4,5-Dihydroimidazol-1-yl)ethanol**

¹³C NMR (Carbon-13 NMR)

The projected ¹³C NMR spectral data are presented in Table 3. Chemical shifts are reported in ppm.

Chemical Shift (ppm)	Assignment
~160	N=CH-N (Imine carbon)
~60	-CH ₂ -OH
~55	N-CH ₂ - (in the ring)
~50	N-CH ₂ - (ethyl group)
~48	N-CH ₂ - (in the ring)



Table 3: Projected ¹³C NMR Data for 2-(4,5-Dihydroimidazol-1-yl)ethanol

Infrared (IR) Spectroscopy

The IR spectrum would likely be obtained using an Attenuated Total Reflectance (ATR) accessory. The main absorption bands are predicted in Table 4.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
3050-3000	Medium	C-H stretch (imine)
2950-2850	Medium-Strong	C-H stretch (aliphatic)
~1650	Strong	C=N stretch (imine)
1450-1350	Medium	C-H bend (aliphatic)
~1050	Strong	C-O stretch (primary alcohol)

Table 4: Projected IR Absorption Bands for 2-(4,5-Dihydroimidazol-1-yl)ethanol

Mass Spectrometry (MS)

For mass spectrometry, electron ionization (EI) would likely be employed. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed in Table 5.

m/z	Relative Intensity	Assignment
114	Moderate	[M]+ (Molecular Ion)
83	High	[M - CH ₂ OH] ⁺
70	High	[M - C ₂ H ₄ OH] ⁺
44	Moderate	[C ₂ H ₄ OH] ⁺

Table 5: Projected Mass Spectrometry Data for 2-(4,5-Dihydroimidazol-1-yl)ethanol

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or more).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).



- Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands).
- Process the data similarly to the ¹H NMR spectrum.
- Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Analysis:
 - Place a small drop of the liquid sample directly onto the ATR crystal.
 - Ensure complete coverage of the crystal surface.
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
 - The spectrum is usually recorded over the range of 4000-400 cm^{−1}.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

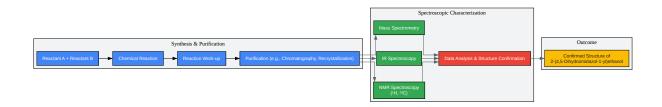
• Instrumentation: Use a mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.



- Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a new chemical entity.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **2-(4,5-Dihydroimidazol-1-yl)ethanol**. While experimental data is not readily available in the public domain, the projected NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable starting point for researchers working with this compound. The systematic workflow presented can be applied to the synthesis and characterization of other novel molecules in drug discovery and development. It is imperative that the projected data presented herein be confirmed through empirical measurement.

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References

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